molecular formula C10H11N3 B11964509 1-(2-Methyl-allyl)-1H-benzotriazole CAS No. 115368-04-2

1-(2-Methyl-allyl)-1H-benzotriazole

Cat. No.: B11964509
CAS No.: 115368-04-2
M. Wt: 173.21 g/mol
InChI Key: TWMGOLSYRXAUBL-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The presence of the 2-methyl-allyl group in this compound adds unique reactivity and properties, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-benzotriazole can be synthesized through the alkylation of benzotriazole with 2-methyl-allyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-allyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the 2-methyl-allyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-methyl-allyl benzotriazole oxides.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole compounds with various functional groups.

Scientific Research Applications

1-(2-Methyl-allyl)-1H-benzotriazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as a corrosion inhibitor in various industrial applications, including metal protection and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-allyl)-1H-benzotriazole involves its interaction with molecular targets through its benzotriazole ring and 2-methyl-allyl group. The compound can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

    Benzotriazole: The parent compound without the 2-methyl-allyl group.

    2-Methyl-allyl benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.

    Other allyl-substituted benzotriazoles: Compounds with different allyl groups attached to the benzotriazole ring.

Uniqueness: 1-(2-Methyl-allyl)-1H-benzotriazole is unique due to the presence of the 2-methyl-allyl group, which imparts distinct reactivity and properties compared to other benzotriazole derivatives. This unique structure allows for specific applications in corrosion inhibition, organic synthesis, and potential biological activities.

Properties

CAS No.

115368-04-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)benzotriazole

InChI

InChI=1S/C10H11N3/c1-8(2)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,1,7H2,2H3

InChI Key

TWMGOLSYRXAUBL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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